molecular formula C7H16N4O B109207 1-Piperazineacetic acid, 4-methyl-, hydrazide CAS No. 24632-44-8

1-Piperazineacetic acid, 4-methyl-, hydrazide

Cat. No. B109207
CAS RN: 24632-44-8
M. Wt: 172.23 g/mol
InChI Key: FNXGWGAOSHYTSX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“1-Piperazineacetic acid, 4-methyl-, hydrazide” is a chemical compound with the molecular formula C7H16N4O . It is not intended for human or veterinary use and is typically used for research purposes.


Synthesis Analysis

The standard method for preparing carboxylic acid hydrazides, such as “1-Piperazineacetic acid, 4-methyl-, hydrazide”, involves hydrazinolysis of esters in alcoholic solutions . An efficient and general process has been developed, involving preforming activated esters and/or amides followed by reaction with hydrazine, for the preparation of hydrazides .


Molecular Structure Analysis

The molecular structure of “1-Piperazineacetic acid, 4-methyl-, hydrazide” consists of a piperazine ring, which is a heterocyclic amine, attached to an acetic acid group. The molecule also contains a methyl group and a hydrazide group .


Physical And Chemical Properties Analysis

The physical and chemical properties of “1-Piperazineacetic acid, 4-methyl-, hydrazide” include a predicted density of 1.138±0.06 g/cm3 and a predicted boiling point of 456.1±40.0 °C .

Scientific Research Applications

Synthesis and Characterization

1-Piperazineacetic acid, 4-methyl-, hydrazide is an important intermediate in the synthesis of various compounds. Its applications in scientific research have been explored through the synthesis and characterization of its derivatives. Notably, the compound has been utilized in the creation of Schiff base derivatives by reacting with aromatic aldehyde under reflux conditions. This process, leading to the formation of several compounds, has been subjected to elemental analysis, IR, and 1HNMR to confirm their structures (Zhou Huilian, 2014).

Biological and Antimicrobial Activities

The compound's derivatives have been evaluated for various biological activities, including antimicrobial and cytotoxic effects. For instance, certain derivatives have shown significant antimicrobial activity against pathogenic bacteria and yeast-like fungus, with some compounds demonstrating potent antibacterial activity against specific microorganisms (E. S. Al-Abdullah et al., 2015). Additionally, piperazinone derivatives were synthesized and assessed for their cytotoxic activities on cancer and normal cell lines, suggesting the potential for cancer treatment applications (Saeed Ghasemi et al., 2020).

Chemical Reactions and Synthesis Pathways

The compound has been involved in various chemical reactions leading to the formation of novel compounds with potential biological applications. For instance, the synthesis of novel piperazinone derivatives and the evaluation of their biological activities showcase the compound's role as an intermediate in the creation of medically relevant substances (Saeed Ghasemi et al., 2020). Additionally, the synthesis and reactions of thiosemicarbazides, triazoles, and Schiff bases as antihypertensive α-blocking agents indicate the compound's involvement in the development of cardiovascular medications (B. F. Abdel-Wahab et al., 2008).

Antibacterial and Antifungal Activities

Several studies have focused on the synthesis of hydrazide derivatives and their evaluation as antimicrobial agents. For instance, hydrazide derivatives of 4-fluorobenzoic acid were prepared and evaluated as potential antimicrobial agents against various bacterial and fungal strains, with some compounds showing comparable activity to known antibiotics (S. Rollas et al., 2002).

properties

IUPAC Name

2-(4-methylpiperazin-1-yl)acetohydrazide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H16N4O/c1-10-2-4-11(5-3-10)6-7(12)9-8/h2-6,8H2,1H3,(H,9,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FNXGWGAOSHYTSX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)CC(=O)NN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H16N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30179379
Record name 1-Piperazineacetic acid, 4-methyl-, hydrazide
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Molecular Weight

172.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Piperazineacetic acid, 4-methyl-, hydrazide

CAS RN

24632-44-8
Record name N-Methyl-N′-piperazinoacetohydrazide
Source CAS Common Chemistry
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Record name 1-Piperazineacetic acid, 4-methyl-, hydrazide
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Record name 1-Piperazineacetic acid, 4-methyl-, hydrazide
Source EPA DSSTox
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Record name 4-methylpiperazine-1-acetohydrazide
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Record name 1-PIPERAZINEACETIC ACID, 4-METHYL-, HYDRAZIDE
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Synthesis routes and methods

Procedure details

A solution of 2-(4-methyl-1-piperazinyl)acetic acid, methyl ester (16.3 g., 0.0946 mole) and hydrazine monohydrate (7.0 ml., 0.142 mole) in ethanol (100 ml.) was refluxed for 17 hours and the solvent was removed under vacuum. The residue was triturated with ether with cooling at -78° and the resulting solid was filtered. The product was triturated again with ether-ethyl acetate to give 2-(4-methyl-1-piperazinyl)acetic acid, hydrazide as a solid melting at 87°-89° C. (8.94 g., 55%).
Quantity
16.3 g
Type
reactant
Reaction Step One
Quantity
7 mL
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One

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